molecular formula C9H10ClFN2O4 B1678791 Raluridine CAS No. 119644-22-3

Raluridine

Cat. No. B1678791
M. Wt: 264.64 g/mol
InChI Key: WKVDSZYIGHLONN-RRKCRQDMSA-N
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Description

Raluridine is a small molecule that has been used in trials studying the treatment of HIV infections . It belongs to the class of organic compounds known as pyrimidine 2’,3’-dideoxyribonucleosides . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at positions 2 and 3 .


Molecular Structure Analysis

The chemical formula of Raluridine is C9H10ClFN2O4 . Its average weight is 264.64 and its monoisotopic weight is 264.0313127 . The structure of Raluridine includes elements like Carbon ©, Hydrogen (H), Chlorine (Cl), Fluorine (F), Nitrogen (N), and Oxygen (O) .

Scientific Research Applications

  • Absorption, Metabolism, and Excretion of Rosmarinic Acid :

    • This study focuses on rosmarinic acid (RA), a natural polyphenolic substance with antioxidative and anti-inflammatory activity. The research aimed to determine the absorption, metabolism, and urinary excretion of RA after intake of Perilla extract in humans. The findings may provide a foundation for understanding the pharmacokinetics of similar compounds (Baba et al., 2005).
  • Endogenous Glutamine Production in Critically Ill Patients :

    • This paper investigates the effect of exogenous glutamine supplementation on endogenous glutamine production in critically ill patients. While not directly related to Raluridine, the methodology and insights could be relevant for understanding the metabolism and effects of other medical compounds in critical care settings (Mori et al., 2014).
  • Phytochemistry, Pharmacology, and Toxicology of Alisma orientale :

    • This review provides comprehensive information on the traditional uses, phytochemistry, pharmacology, toxicology, and quality control of Alisma orientale (RA), a traditional Chinese medicine. The pharmacological research shows RA possessing various bioactivities, including diuresis and nephroprotective effects. This could provide a background for understanding similar herbal compounds (Tian et al., 2014).
  • Traditional Chinese Medicine as a Treatment for Rheumatoid Arthritis :

    • This paper discusses the use of Traditional Chinese Medicine (TCM) for treating rheumatoid arthritis (RA), highlighting how empirical practice has led to evidence-based therapy. The paper also emphasizes the need for more
    rigorous research and clinical studies to clarify the correlation between traditional uses and modern applications of these treatments. This context might be helpful in understanding approaches to the development and application of new pharmaceutical compounds like Raluridine .
  • Safety and Survival Outcomes of Lutetium-177-Prostate-Specific Membrane Antigen Therapy :

    • The RAdium LUtetium (RALU) study assessed the feasibility of sequential alpha and beta emitter use in patients with bone-predominant metastatic castration-resistant prostate cancer. This study could provide insights into the clinical application and safety of advanced therapeutic agents in cancer treatment, which may be relevant to the development and application of Raluridine (Rahbar et al., 2022).
  • The Role of Glutamatergic Modulation in the Mechanism of Action of Ketamine :

    • This paper discusses the mechanism of action of ketamine, a rapid-acting antidepressant, focusing on glutamate transmission modulation. Understanding the mechanisms of action and modulation of neurotransmission in drugs like ketamine could provide a framework for understanding the pharmacodynamics of Raluridine and similar compounds (Pałucha-Poniewiera, 2018).

properties

IUPAC Name

5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDSZYIGHLONN-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152541
Record name Raluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raluridine

CAS RN

119644-22-3
Record name 935U83
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119644-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raluridine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raluridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12894
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Lai, CM Tse, JD Unadkat - Journal of Biological Chemistry, 2004 - ASBMB
… To ascertain if FIAU or raluridine are potential … raluridine is only a modest inhibitor even at the high concentration of 500 μm (Fig. 4B). These data suggest that, unlike FIAU, raluridine …
Number of citations: 166 www.jbc.org
JC Adkins, D Faulds - Drugs, 1998 - Springer
… synergistic inhibition (measured as the fractional inhibitory concentration against HIV-1IIIB) in combination with the reverse transcriptase inhibitors zidovudine, didanosine, raluridine, …
Number of citations: 106 link.springer.com
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
N Bhana, D Ormrod, CM Perry, DP Figgitt - Pediatric Drugs, 2002 - Springer
… Zidovudine interferes less with mitochondrial DNA replication than zalcitabine, stavudine, fluorthymidine and zalcitabine, has a similar affinity to raluridine and emtricitabine and a …
Number of citations: 34 link.springer.com
万亮 - 国外学者来访报告, 1994 - cqvip.com
肝移植中有争议的问题:病毒性肝炎-[维普官方网站]-www.cqvip.com-维普网  我的维普 购物车 充值 客服 首页 | 期刊大全 | 文献分类 | 优先出版 | 论文检测 | 论文选题 | 在线分享 | 学者空间 | …
Number of citations: 0 www.cqvip.com
加藤将夫 - 谷本学校毒性質問箱, 2013 - jstage.jst.go.jp
… ENT1の基質とな る核酸アナログでミトコンドリアに関連すると思 われる肝毒性が見られる一方,ENT1の基質でない raluridineや3TCは肝毒性が少ない.興味深いこと …
Number of citations: 3 www.jstage.jst.go.jp

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